molecular formula C8H13N B13342653 3-(Cyclopropylmethylene)pyrrolidine

3-(Cyclopropylmethylene)pyrrolidine

Cat. No.: B13342653
M. Wt: 123.20 g/mol
InChI Key: NOWQCIAXZKEQQV-VMPITWQZSA-N
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Description

3-(Cyclopropylmethylene)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. The unique structure of this compound, which includes a cyclopropylmethylene group attached to the pyrrolidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylene)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst can yield 4-methyleneproline derivatives, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic ammoniation of tetrahydrofuran (THF) with ammonia. This process is carried out at high temperatures and pressures using solid acid catalysts . The separation of pyrrolidine from THF can be achieved using nonporous adaptive crystals, which offer high purity and low energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethylene)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the cyclopropylmethylene group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopropylmethylene)pyrrolidine stands out due to its cyclopropylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

(3E)-3-(cyclopropylmethylidene)pyrrolidine

InChI

InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5+

InChI Key

NOWQCIAXZKEQQV-VMPITWQZSA-N

Isomeric SMILES

C1CC1/C=C/2\CCNC2

Canonical SMILES

C1CC1C=C2CCNC2

Origin of Product

United States

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